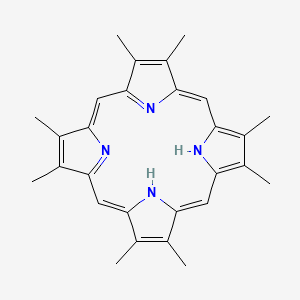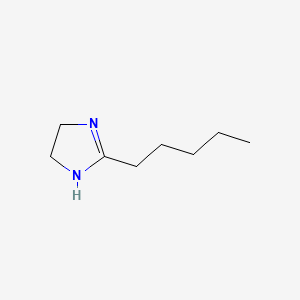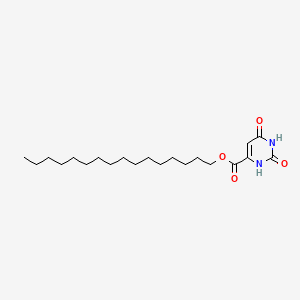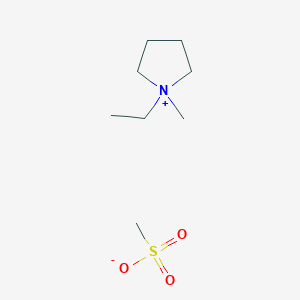
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride is a metallocene compound that contains zirconium as the central metal atom. It is widely used in the field of organometallic chemistry and catalysis, particularly in the polymerization of olefins. The compound is known for its unique structure, which includes two indenyl ligands connected by a dimethylsilylene bridge, and its ability to form highly active catalysts for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride typically involves the following steps:
Preparation of Indenyl Ligands: The starting material, 2-methylindene, is synthesized through a series of reactions involving the alkylation of indene with methyl iodide.
Formation of the Dimethylsilylene Bridge: The 2-methylindene is then reacted with dichlorodimethylsilane to form the dimethylsilylene-bridged indenyl ligand.
Complexation with Zirconium: The final step involves the reaction of the dimethylsilylene-bridged indenyl ligand with zirconium tetrachloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.
化学反应分析
Types of Reactions
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride undergoes various types of chemical reactions, including:
Polymerization: It is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene.
Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Polymerization: Common reagents include olefins (e.g., ethylene, propylene) and co-catalysts such as methylaluminoxane.
Substitution Reactions: Reagents such as alkyl or aryl lithium compounds are used to replace the chloride ligands.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Polymerization: The major products are high molecular weight polymers, such as polyethylene and polypropylene.
Substitution Reactions: The products depend on the substituents introduced, leading to various zirconium complexes.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学研究应用
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of various polymers with specific properties.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Industry: It is used in the production of high-performance plastics and elastomers, which are essential in various industrial applications.
作用机制
The mechanism of action of meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride involves the activation of olefins through coordination to the zirconium center. The dimethylsilylene bridge and indenyl ligands create a unique environment that facilitates the insertion of olefins into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefin monomers, and the pathways involve the formation of a zirconium-olefin complex followed by chain propagation.
相似化合物的比较
Similar Compounds
- Racemic-dimethylsilylbis(2-methyl-1-indenyl)zirconium dichloride
- Dimethylsilylbis(indenyl)zirconium dichloride
- Diphenylsilyl(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
Uniqueness
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(iv)dichloride is unique due to its specific structure, which includes a dimethylsilylene bridge and two indenyl ligands. This structure provides distinct catalytic properties, making it highly effective in the polymerization of olefins. Compared to similar compounds, it offers better control over polymer microstructure and higher catalytic activity.
属性
分子式 |
C22H22Cl2SiZr |
|---|---|
分子量 |
476.6 g/mol |
InChI |
InChI=1S/C22H22Si.2ClH.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
DZGIKWGKXWWHGR-UHFFFAOYSA-L |
规范 SMILES |
C[C]1[CH][C]2C=CC=C[C]2[C]1[Si](C)(C)[C]3[C]([CH][C]4[C]3C=CC=C4)C.Cl[Zr]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)



![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)


